(5-Cyanopyrazin-2-yl)boronic acid

Descripción

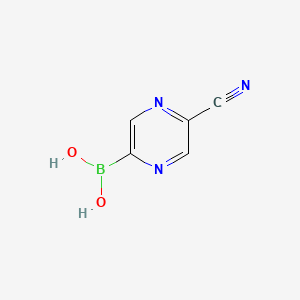

Structure

2D Structure

Propiedades

IUPAC Name |

(5-cyanopyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPQTJXMFDGXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671262 | |

| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-12-0 | |

| Record name | B-(5-Cyano-2-pyrazinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Cyanopyrazin 2 Yl Boronic Acid

Fundamental Reactivity Patterns of Heteroaryl Boronic Acids

Heteroaryl boronic acids, a class to which (5-cyanopyrazin-2-yl)boronic acid belongs, exhibit unique reactivity profiles shaped by the electronic properties of the heteroaromatic ring and the nature of its substituents. wikipedia.orgunirioja.esnih.govresearchgate.neted.ac.uk These compounds are pivotal reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism involves a catalytic cycle with a transition metal, typically palladium, that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnih.govnumberanalytics.com

A significant side reaction that plagues the use of heteroaryl boronic acids, including those of pyrazine (B50134), is protodeboronation. wikipedia.org This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the undesired loss of the boronic acid functionality. wikipedia.org The propensity for protodeboronation is highly dependent on factors such as the reaction's pH, the specific heteroaromatic system, and the substituents present. wikipedia.orged.ac.uk

For basic heteroaromatic boronic acids like those derived from pyrazine, the speciation of the boronic acid in solution plays a critical role in its stability. wikipedia.org Under neutral pH conditions, zwitterionic species can form, which have been identified as key intermediates in rapid protodeboronation pathways. wikipedia.orgnih.gov Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media, highlighting the importance of pH in controlling the dominant mechanism. wikipedia.orgnih.gov

Several strategies have been developed to mitigate protodeboronation:

Catalyst and Reaction Condition Optimization: The development of highly efficient catalyst systems that promote rapid catalytic turnover can outcompete the rate of protodeboronation. wikipedia.org

Use of Protecting Groups: Masking the boronic acid functionality as a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate ester or an organotrifluoroborate, allows for the slow release of the reactive boronic acid under the reaction conditions, minimizing its decomposition. nih.govwikipedia.org

Anhydrous Conditions: Strictly anhydrous reaction conditions can suppress protodeboronation pathways that are mediated by water. nih.gov

Additives: The use of additives, such as copper salts or Lewis acids like trimethyl borate (B1201080), can attenuate protodeboronation by coordinating to the Lewis-basic nitrogen atoms of the pyrazine ring. nih.goved.ac.uk This coordination can electronically activate the aryl ring for the desired cross-coupling reaction and mitigate catalyst deactivation. nih.gov

| Mitigation Strategy | Mechanism of Action | Key Findings |

|---|---|---|

| Catalyst Optimization | Increases the rate of the desired cross-coupling reaction, outcompeting protodeboronation. | Highly active catalyst systems can significantly improve yields by minimizing boronic acid decomposition time. wikipedia.org |

| Protecting Groups (e.g., MIDA boronates) | Slow, controlled release of the boronic acid in situ, maintaining a low concentration of the unstable species. | Effective for notoriously unstable boronic acids, such as 2-pyridine boronic acid. nih.govwikipedia.org |

| Anhydrous Conditions | Eliminates water-mediated protodeboronation pathways. | Reported to dissuade protodeboronation. nih.gov |

| Lewis Acid Additives (e.g., trimethyl borate, Cu salts) | Coordination to Lewis-basic heteroatoms attenuates protodeboronation and can mitigate catalyst deactivation. | Can enhance reactivity by promoting solubilization of heterocyclic substrates and buffering against base-promoted catalyst inhibition. nih.goved.ac.uk |

The cyano (-CN) group on the pyrazine ring of this compound exerts a significant electronic and, to a lesser extent, steric influence on the reactivity of the boronic acid moiety.

Electronic Effects: The cyano group is a potent electron-withdrawing group due to both induction and resonance. This electronic pull has several consequences for the reactivity of the boronic acid:

Increased Lewis Acidity of Boron: The electron-withdrawing nature of the cyanopyrazine ring enhances the Lewis acidity of the boron atom. This can influence its interaction with bases and its propensity to form boronate complexes, which are often the active species in transmetalation. mdpi.com

Attenuation of Protodeboronation: Studies on substituted phenylboronic acids have shown that electron-withdrawing groups at the meta or para positions tend to decrease the rates of protodeboronation. ed.ac.uk This effect is attributed to the destabilization of the transition states leading to protonolysis.

Influence on Transmetalation: The electron-deficient nature of the pyrazine ring can impact the rate of transmetalation in cross-coupling reactions. While a comprehensive study on this compound is not readily available, the electronic properties of the aryl group are a critical factor in this step of the catalytic cycle.

Steric Effects: While the linear geometry of the cyano group minimizes its steric bulk, its presence on the pyrazine ring can still influence the approach of reagents to the boronic acid group. However, in the case of this compound, the electronic effects of the cyano group are generally considered to be the dominant factor influencing its reactivity compared to its steric contribution. acs.orgresearchgate.net

Transmetalation Kinetics and Thermodynamics in Metal-Catalyzed Cross-Coupling

Transmetalation is a crucial step in the catalytic cycle of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnumberanalytics.com It involves the transfer of the organic group (in this case, the 5-cyanopyrazin-2-yl moiety) from the boron atom to the metal center (typically palladium). rsc.org The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the boronic acid, the metal complex, the base, and the solvent. researchgate.netnih.govnih.gov

The generally accepted mechanism involves the reaction of an organoboron compound with a Pd(II) intermediate. libretexts.org A base is typically required to facilitate the formation of a boronate species, [ArB(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center. mdpi.com

For heteroaryl boronic acids like this compound, the transmetalation step can be a rate-limiting factor in the catalytic cycle. nih.gov The electron-withdrawing nature of the cyanopyrazine ring can affect the nucleophilicity of the carbon atom attached to the boron, thereby influencing the rate of its transfer to the palladium center.

Kinetic studies on similar systems have revealed the existence of different pathways for transmetalation. The "oxo-palladium pathway" involves the reaction of an arylpalladium hydroxide (B78521) complex with the boronic acid, while the "boronate pathway" involves the reaction of an aryl boronate with an arylpalladium halide complex. nih.govnih.gov The dominant pathway can be shifted by the choice of reaction conditions, such as the use of phase-transfer catalysts. nih.gov

Catalyst Deactivation and Regeneration Mechanisms in Reactions Involving this compound

Catalyst deactivation is a common issue in metal-catalyzed cross-coupling reactions and can significantly reduce reaction efficiency. Several deactivation pathways can occur, particularly when using heteroaryl substrates like this compound.

One major cause of deactivation is the coordination of the Lewis-basic nitrogen atoms of the pyrazine ring to the metal center of the catalyst. nih.gov This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive. The electron-withdrawing cyano group can modulate the basicity of the pyrazine nitrogens, potentially influencing the extent of this deactivation pathway.

Another deactivation mechanism involves the formation of palladium black (aggregated nanoparticles) or inactive dimeric palladium species. researchgate.net This can be promoted by factors such as high temperatures or the presence of certain substrates or additives. In some cases, the product of the cross-coupling reaction itself can adsorb onto the surface of a heterogeneous catalyst, leading to a loss of activity. researchgate.net

Strategies to mitigate catalyst deactivation often overlap with those used to suppress protodeboronation. The use of Lewis acid additives, for instance, can bind to the heteroaromatic substrate, preventing its coordination to the catalyst and thereby reducing deactivation. nih.gov Careful selection of ligands on the metal catalyst can also enhance its stability and prevent the formation of inactive species.

Regeneration of the active catalyst is the final step in the catalytic cycle. numberanalytics.com In the context of the Suzuki-Miyaura reaction, this involves the reductive elimination of the coupled product from the Pd(II) intermediate, which regenerates the active Pd(0) species. wikipedia.orgnih.gov Any process that hinders this step or leads to the formation of stable, off-cycle palladium complexes will disrupt the catalytic cycle and lead to deactivation.

Mechanistic Studies on Boron-Oxygen and Boron-Carbon Bond Transformations

The chemistry of this compound is fundamentally governed by the transformations of its boron-oxygen (B-O) and boron-carbon (B-C) bonds.

Boron-Oxygen Bond Transformations: The B-O bonds in boronic acids are dynamic. In the presence of water or alcohols, boronic acids can exist in equilibrium with their corresponding boronate esters or boroxine (B1236090) anhydrides. researchgate.net The formation of a tetrahedral boronate species, [R-B(OH)₃]⁻, upon reaction with a base is a key transformation that activates the boronic acid for transmetalation in Suzuki-Miyaura coupling. libretexts.orgacs.org

The oxidation of the B-C bond, often an undesired side reaction, proceeds through the formation of a peroxide adduct at the boron center, followed by a 1,2-migration of the carbon group from boron to oxygen. pnas.org This results in the formation of a borate ester, which is then hydrolyzed to an alcohol (or phenol) and boric acid. pnas.org Computational studies have shown this to be a concerted mechanism where the B-C bond breaks as the C-O bond forms. pnas.org

Boron-Carbon Bond Transformations: The cleavage of the boron-carbon (B-C) bond is central to the utility of this compound in cross-coupling reactions. As discussed, this bond is cleaved during the transmetalation step, where the cyanopyrazinyl group is transferred to the metal catalyst. rsc.org

Protodeboronation represents another key transformation of the B-C bond, leading to its replacement by a C-H bond. wikipedia.org Mechanistic studies have elucidated various pathways for this process, often influenced by the pH of the medium. nih.gov

Applications of 5 Cyanopyrazin 2 Yl Boronic Acid in Complex Molecular Synthesis

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. uwindsor.cafishersci.ie The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. fishersci.ieresearchgate.net Key advantages of this methodology include its mild reaction conditions, tolerance of a broad range of functional groups, and the general low toxicity and stability of the boronic acid reagents. uwindsor.cafishersci.ie (5-Cyanopyrazin-2-yl)boronic acid serves as an excellent coupling partner in these transformations, enabling the direct introduction of the 5-cyanopyrazin-2-yl motif into target molecules.

A significant application of this compound in Suzuki-Miyaura coupling is the synthesis of substituted bipyrazines and related fused heterocyclic systems. These structures are prevalent in pharmacologically active compounds and advanced materials. By coupling this compound with a halogenated pyrazine (B50134) or another halo-heterocycle, complex biheteroaryl scaffolds can be constructed efficiently. The presence of nitrogen atoms in the pyrazine ring can sometimes inhibit palladium catalysts, but modern catalyst systems, often employing specialized phosphine (B1218219) ligands, have overcome these challenges, enabling efficient coupling of nitrogen-containing heterocycles. organic-chemistry.org This approach provides a convergent and modular route to novel molecular frameworks that would be difficult to assemble using other methods.

Table 1: Representative Synthesis of a Substituted Bipyrazine

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | 2-Chloropyrazine | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 5-(Pyrazin-2-yl)pyrazine-2-carbonitrile |

The utility of this compound extends to its coupling with a wide variety of organic electrophiles. The scope of the Suzuki-Miyaura reaction is exceptionally broad, and heteroaryl boronic acids are known to react successfully with aryl, heteroaryl, vinyl, and even some alkyl halides and triflates. fishersci.ieresearchgate.netnih.gov This versatility allows for the synthesis of a diverse library of 2-substituted 5-cyanopyrazines. The reaction tolerates numerous functional groups on both coupling partners, which is a significant advantage in multi-step syntheses of complex molecules. researchgate.net The reactivity of the halide or pseudohalide coupling partner generally follows the order: R-I > R-Br > R-OTf >> R-Cl. fishersci.ie

Table 2: Coupling of this compound with Various Electrophiles

| Electrophile | Coupling Partner | Catalyst/Conditions | Product Example |

| Aryl Bromide | 4-Bromotoluene | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C | 5-(p-Tolyl)pyrazine-2-carbonitrile |

| Heteroaryl Chloride | 2-Chloropyridine | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100°C | 5-(Pyridin-2-yl)pyrazine-2-carbonitrile |

| Vinyl Triflate | 1-Cyclohexenyl trifluoromethanesulfonate | Pd(PPh₃)₄, Cs₂CO₃, THF, 70°C | 5-(Cyclohex-1-en-1-yl)pyrazine-2-carbonitrile |

Control of regioselectivity is a critical aspect when working with substrates bearing multiple reactive sites, such as di- or polyhalogenated heterocycles. In the Suzuki-Miyaura coupling of this compound with such electrophiles, the reaction can often be directed to a specific position. dntb.gov.ua Regioselectivity is governed by a combination of factors, including the inherent reactivity differences between the carbon-halogen bonds (e.g., C-I is more reactive than C-Br, which is more reactive than C-Cl) and the electronic and steric environment of the halogen atoms. researchgate.net For instance, in the coupling of a dihalopurine, the reaction can be selectively performed at the more reactive C6 position over the C2 position. researchgate.net This predictable selectivity allows for the stepwise functionalization of poly-substituted aromatic and heteroaromatic rings, providing a powerful tool for building molecular complexity in a controlled manner. For couplings involving vinyl halides, the stereochemistry of the double bond is typically retained throughout the reaction sequence.

Table 3: Example of Regioselective Suzuki-Miyaura Coupling

| Reactants | Catalyst/Conditions | Major Product |

| This compound + 2,4-Dichloropyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-(2-Chloropyrimidin-4-yl)pyrazine-2-carbonitrile |

Utilization in Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, the boronic acid functional group is a key participant in a variety of other metal-catalyzed transformations, enabling the formation of both carbon-carbon and carbon-heteroatom bonds.

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of aryl boronic acids with N-H or O-H containing compounds, such as amines, amides, and alcohols, to form carbon-nitrogen and carbon-oxygen bonds, respectively. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgyoutube.com A key advantage is that it can often be conducted at room temperature and open to the air. wikipedia.org this compound can be employed in Chan-Lam couplings to synthesize 2-amino- and 2-alkoxypyrazine derivatives. This method allows for the direct arylation of a wide range of nucleophiles with the cyanopyrazine core, significantly expanding the synthetic toolbox for creating functionalized pyrazine compounds.

Table 4: Chan-Lam Coupling Applications

| Boronic Acid | Coupling Partner | Catalyst/Conditions | Product |

| This compound | Aniline | Cu(OAc)₂, Pyridine (B92270), CH₂Cl₂, RT | 5-(Phenylamino)pyrazine-2-carbonitrile |

| This compound | Phenol | Cu(OAc)₂, Et₃N, CH₂Cl₂, RT | 5-Phenoxypyrazine-2-carbonitrile |

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a carbon-carbon bond by reacting a boronic acid with a thioester. wikipedia.orgnih.gov The reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgrsc.org A significant feature of this reaction is that it proceeds under neutral conditions, making it compatible with substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings. nih.gov This desulfitative coupling provides a powerful method for synthesizing ketones. By reacting this compound with various thioesters, a range of acylpyrazines can be prepared, which are valuable intermediates for further synthetic transformations.

Table 5: Representative Liebeskind-Srogl Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | S-Ethyl benzothioate | Pd(PPh₃)₄, CuTC, THF, 50°C | (5-Cyanopyrazin-2-yl)(phenyl)methanone |

Petasis Reaction and Multi-Component Strategies

The Petasis reaction, a powerful multicomponent reaction (MCR), facilitates the synthesis of amines and their derivatives from an amine, a carbonyl compound, and an organoboronic acid. nih.govorganic-chemistry.org This reaction is distinguished by its operational simplicity and tolerance of a wide array of functional groups, making it a highly efficient tool for generating molecular diversity. nih.gov

While direct literature examples detailing the use of this compound in the Petasis reaction are not extensively documented, the reactivity of analogous electron-deficient heteroaryl boronic acids provides a strong basis for its potential applications. nih.govorganic-chemistry.orgacs.org The electron-withdrawing cyano group and the pyrazine ring are expected to influence the nucleophilicity of the boronic acid, a key factor in the reaction mechanism.

The general mechanism of the Petasis reaction involves the formation of a reactive iminium ion from the amine and carbonyl components. The organoboronic acid then adds to this electrophilic species, forming a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.org Studies on electron-poor aromatic amines and boronic acids have shown that while these reactions can be more challenging than those with electron-rich counterparts, they can be facilitated under specific conditions, such as microwave irradiation, to afford valuable unnatural N-aryl-α-amino acids. organic-chemistry.org

The application of this compound in Petasis-type reactions would enable the direct incorporation of the cyanopyrazine moiety into a variety of molecular scaffolds. This is particularly valuable for the synthesis of novel α-amino acids and peptidomimetics with unique electronic and structural features.

Table 1: Representative Examples of Petasis Reactions with Electron-Deficient Boronic Acids

| Amine | Carbonyl | Boronic Acid | Product | Reference |

| Aniline | Glyoxylic acid | 4-Trifluoromethylphenylboronic acid | N-(4-(Trifluoromethyl)phenyl)glycine | nih.gov |

| 2-Aminopyridine | Glyoxylic acid | 4-Methoxyphenylboronic acid | 2-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)benzoic acid | organic-chemistry.org |

| Morpholine | Salicylaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-((3,5-Bis(trifluoromethyl)phenyl)(hydroxy)methyl)morpholine | nih.gov |

This table presents analogous reactions to illustrate the potential of electron-deficient boronic acids in Petasis reactions.

Multi-component strategies extend beyond the Petasis reaction, and the compatibility of boronic acids with various reaction conditions makes them ideal substrates for other MCRs. rug.nl The ability to introduce the this compound unit in a single, convergent step significantly enhances synthetic efficiency and allows for the rapid generation of compound libraries for screening purposes. nih.gov

Strategic Integration into Natural Product Synthesis Efforts

The pyrazine ring is a key structural motif in numerous biologically active natural products and synthetic compounds. tandfonline.comresearchgate.nettandfonline.com These compounds exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The strategic incorporation of the this compound into synthetic routes provides a direct pathway to novel analogues of these natural products.

The cyanopyrazine moiety can serve as a versatile handle for further chemical modifications, allowing for the fine-tuning of biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form more complex heterocyclic systems. mdpi.com

While specific total syntheses of natural products employing this compound are not prominently reported, the use of pyrazine derivatives in the synthesis of bioactive molecules is well-established. nih.govrsc.org For instance, pyrazinamide (B1679903) is a crucial first-line drug for the treatment of tuberculosis, and numerous derivatives have been synthesized to improve its efficacy and overcome resistance. nih.gov The use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, would allow for its facile linkage to complex molecular fragments en route to natural product targets.

Precursor for Advanced Organic Materials and Functional Polymers

The unique electronic properties of the pyrazine ring, particularly its electron-deficient nature, make it an attractive component for the design of advanced organic materials and functional polymers. nih.gov Pyrazine-based materials have shown promise in a variety of applications, including organic electronics, chemosensors, and energy storage devices. nih.govosti.gov

The incorporation of this compound into polymeric structures can be achieved through various polymerization techniques. The boronic acid functionality itself can be used in condensation polymerizations, or it can be transformed into other polymerizable groups. The resulting polymers would benefit from the inherent properties of the cyanopyrazine unit, such as enhanced electron transport and thermal stability.

Recent research has highlighted the potential of pyrazine-based polymers in high-performance applications. For example, pyrazine-containing conjugated polymers have been investigated as hole-transporting materials in perovskite solar cells, demonstrating the potential of this heterocyclic unit in optoelectronic devices. Furthermore, pyrazine-based polymers have been utilized as cathode materials in fast-charging batteries, showcasing their utility in energy storage technologies. nih.govosti.gov

The presence of the cyano group in this compound provides an additional site for tuning the material's properties through post-polymerization modification. This allows for the creation of a diverse range of functional materials with tailored characteristics.

Table 2: Examples of Pyrazine-Containing Functional Materials

| Material Type | Pyrazine Derivative | Application | Key Finding | Reference |

| Conjugated Polymer | Poly(hexaazatrinaphthalene) (PHATN) | Battery Cathode | High reversible capacity and excellent cycling stability in Na-ion batteries. | nih.govosti.gov |

| π-Conjugated Polymer | BDTEH–PzTBr | Perovskite Solar Cells | Acts as an efficient dopant-free hole transport material. | |

| Coordination Polymer | N'-benzylidenepyrazine-2-carbohydrazonamide complexes | Anticancer Agents | Metal complexes show promising in vitro anticancer activity. | nih.gov |

Computational and Theoretical Investigations of 5 Cyanopyrazin 2 Yl Boronic Acid

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) has been employed to elucidate the electronic structure and predict the reactivity of (5-Cyanopyrazin-2-yl)boronic acid. The pyrazine (B50134) ring, being an electron-deficient heteroaromatic system, significantly influences the electronic properties of the molecule. The addition of a cyano group, a strong electron-withdrawing group, further enhances this effect.

DFT calculations typically involve the optimization of the molecular geometry to its lowest energy state. From this optimized structure, various electronic properties can be calculated. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For this compound, the LUMO is expected to be localized over the pyrazine ring and the cyano group, indicating its susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the boronic acid moiety, suggesting its role as an electron donor in chemical reactions.

The molecular electrostatic potential (MEP) surface, another key output of DFT calculations, visually represents the charge distribution within the molecule. For this compound, the MEP would show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring and the cyano group, highlighting these as sites for electrophilic attack or coordination. The area around the boronic acid group would exhibit a more positive potential, indicating its electrophilic character.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Calculated Property | Significance | Predicted Trend for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Relatively small due to the electron-withdrawing nature of the pyrazine and cyano groups. |

| Ionization Potential | Energy required to remove an electron. | Relatively high due to the electron-deficient nature of the aromatic system. |

| Electron Affinity | Energy released upon gaining an electron. | Relatively high, indicating a good electron acceptor. |

| Global Hardness (η) | Resistance to change in electron distribution. | Lower hardness, indicating higher reactivity. |

| Global Softness (S) | The reciprocal of hardness, indicates the capacity to accept electrons. | Higher softness, indicating a greater propensity to react. |

| Electronegativity (χ) | The power of an atom to attract electrons. | High electronegativity due to the presence of nitrogen and cyano groups. |

Modeling of Reaction Mechanisms and Transition States for Boronylation and Coupling Reactions

Computational modeling has been instrumental in understanding the mechanisms of reactions involving this compound, particularly borylation and cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are fundamental to the synthesis of more complex molecules derived from this boronic acid.

Miyaura Borylation: The synthesis of this compound itself can be achieved through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a halo-pyrazine with a diboron (B99234) reagent. organic-chemistry.orgalfa-chemistry.com DFT calculations can model the entire catalytic cycle, which generally proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the C-X (where X is a halide) bond of the cyanopyrazine.

Transmetalation: The boronic ester group is transferred from the diboron reagent to the palladium center.

Reductive Elimination: The desired borylated pyrazine is eliminated from the palladium complex, regenerating the Pd(0) catalyst. alfa-chemistry.com

Suzuki-Miyaura Coupling: this compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. yonedalabs.com The generally accepted mechanism involves:

Oxidative Addition: A Pd(0) catalyst reacts with an aryl or vinyl halide.

Transmetalation: The pyrazinyl group is transferred from the boronic acid to the palladium center. This step is often facilitated by a base.

Reductive Elimination: The two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. yonedalabs.com

DFT modeling can provide detailed insights into the transition state structures and energies for each step, helping to rationalize the observed reactivity and selectivity. For instance, the electron-withdrawing nature of the cyanopyrazine ring can influence the rate of transmetalation.

| Reaction Step | Key Intermediates/Transition States | Information from Modeling |

| Oxidative Addition | Pd(0)-substrate complex, Oxidative addition transition state, Pd(II) intermediate | Activation energy, influence of halide and ligands |

| Transmetalation | Pd(II)-boronate complex, Transmetalation transition state | Role of base, geometry of the transition state, energy barrier |

| Reductive Elimination | Cis- and trans-isomers of the Pd(II) intermediate, Reductive elimination transition state | Energy profile for cis/trans isomerization, activation energy for C-C bond formation |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and its interactions with other molecules. Computational methods can explore the conformational landscape and predict the most stable arrangements.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-B bond. DFT calculations can be used to generate a potential energy surface for this rotation, identifying the most stable conformers. The planarity between the pyrazine ring and the boronic acid group is often favored to maximize electronic conjugation, but steric hindrance can lead to non-planar arrangements. The two conformers with the B(OH)₂ group syn or anti to the adjacent pyrazine nitrogen are likely to have slightly different energies. mdpi.com

Intermolecular Interactions: In the solid state and in solution, this compound can engage in various intermolecular interactions. These interactions can be modeled to understand crystal packing and solution-phase behavior.

Hydrogen Bonding: The boronic acid group is an excellent hydrogen bond donor (O-H) and acceptor (O). The nitrogen atoms of the pyrazine ring and the cyano group are also potent hydrogen bond acceptors. acs.org This leads to the formation of extensive hydrogen-bonding networks, often resulting in dimeric or polymeric structures.

π-π Stacking: The electron-deficient pyrazine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in crystal engineering and in the binding of the molecule to biological targets.

In Silico Design of Novel Boronic Acid Derivatives with Tuned Reactivity

Computational methods are powerful tools for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the structure and calculating the resulting electronic and reactive properties, researchers can screen large numbers of virtual compounds before undertaking their synthesis. nih.gov

The general approach involves:

Scaffold Hopping and Functional Group Modification: Starting with the this compound scaffold, various functional groups can be introduced or modified computationally. For example, the cyano group could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the pyrazine ring.

DFT Calculations and QSAR: For each designed derivative, DFT calculations can be performed to predict key properties such as the HOMO-LUMO gap, dipole moment, and reactivity descriptors. These calculated properties can then be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features with the desired reactivity or biological activity.

Virtual Screening: Large libraries of virtual compounds can be screened based on these predicted properties to identify promising candidates for synthesis and experimental testing. For instance, if the goal is to develop a derivative with enhanced reactivity in Suzuki-Miyaura coupling, compounds with a lower HOMO-LUMO gap and favorable charge distribution on the boronic acid moiety would be prioritized.

Advanced Methodologies in the Study and Application of 5 Cyanopyrazin 2 Yl Boronic Acid

High-Throughput Experimentation and Automation in Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid optimization of reaction conditions for processes involving (5-cyanopyrazin-2-yl)boronic acid. chemrxiv.orgresearchgate.net By employing miniaturized, parallel reaction setups, HTE allows for the simultaneous screening of a multitude of parameters, including catalysts, ligands, bases, solvents, and temperature. This approach drastically reduces the time and resources required for development compared to traditional one-variable-at-a-time optimization. researchgate.net

In the context of Suzuki-Miyaura coupling reactions, where this compound is a key building block, HTE is particularly effective. The choice of palladium catalyst, phosphine (B1218219) ligand, and base can have a profound impact on yield and purity. chemrxiv.orgmdpi.com Automated robotic systems can dispense precise amounts of reagents into well-plates, execute the reactions under controlled atmospheres and temperatures, and then analyze the outcomes using techniques like HPLC or mass spectrometry. nih.gov

This data-rich approach not only identifies the optimal conditions but also helps in building comprehensive datasets that can be used for machine learning applications to predict reaction outcomes for new substrates. chemrxiv.orgchemrxiv.org For instance, an HTE screen for the coupling of this compound with an aryl halide might explore various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a diverse set of phosphine ligands (e.g., XPhos, SPhos, RuPhos), and a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) across different solvents (e.g., dioxane, toluene, DMF).

Table 1: Example of a High-Throughput Experimentation (HTE) Plate Layout for Suzuki-Miyaura Reaction Optimization

| Ligand 1 (e.g., XPhos) | Ligand 2 (e.g., SPhos) | Ligand 3 (e.g., RuPhos) | Ligand 4 (e.g., P(t-Bu)₃) | |

| Base 1 (K₂CO₃) | Reaction A1 | Reaction B1 | Reaction C1 | Reaction D1 |

| Base 2 (Cs₂CO₃) | Reaction A2 | Reaction B2 | Reaction C2 | Reaction D2 |

| Base 3 (K₃PO₄) | Reaction A3 | Reaction B3 | Reaction C3 | Reaction D3 |

| Base 4 (KOAc) | Reaction A4 | Reaction B4 | Reaction C4 | Reaction D4 |

| This table represents a simplified 4x4 grid within a larger HTE plate, where each cell contains a unique combination of ligand and base for the coupling of this compound, with all other parameters (catalyst, solvent, temperature) held constant. |

Automation extends beyond just screening to include self-optimizing systems where algorithms analyze the results in real-time and decide on the next set of experiments to perform, intelligently navigating the parameter space to find the global optimum more efficiently. nih.govchemrxiv.org

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of this compound and its subsequent reactions. researchgate.netnoelresearchgroup.com This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. organic-chemistry.orgnih.gov

For the synthesis of boronic acids, which often involves highly reactive organolithium or Grignard intermediates, flow chemistry provides enhanced safety by minimizing the volume of hazardous material present at any given moment. researchgate.netacs.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling highly exothermic reactions to be run safely at temperatures that would be difficult to control in large batch reactors. researchgate.net

A potential continuous synthesis of this compound could involve the following steps:

A stream of 2-chloro-5-cyanopyrazine in an appropriate solvent (e.g., THF) is cooled and mixed with a stream of an organolithium reagent (e.g., n-BuLi) in a T-mixer for rapid halogen-lithium exchange.

The resulting unstable lithiated pyrazine (B50134) intermediate is immediately pumped into a second mixer where it reacts with a stream of a borate (B1201080) ester (e.g., triisopropyl borate).

The mixture then flows through a final reactor coil for a specific residence time to ensure complete reaction before being quenched with an acidic solution to hydrolyze the borate ester to the desired this compound.

This entire process can be telescoped, meaning multiple synthetic steps are performed in a continuous sequence without isolating intermediates, which significantly improves process efficiency. noelresearchgroup.comrsc.org This approach has been successfully used for the multigram-scale synthesis of various boronic acids with reaction times of less than a second. organic-chemistry.orgnih.gov The scalability of flow processes is often more straightforward than batch processes, as production can be increased by running the system for longer periods or by "numbering up" (running multiple systems in parallel). researchgate.net

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR for Boron)

A deep understanding of the solid-state structure of this compound is crucial, as its reactivity and stability can be influenced by intermolecular interactions, such as hydrogen bonding, and its crystalline form. Solid-state NMR (ssNMR) spectroscopy, particularly focusing on the ¹¹B nucleus, is a powerful, non-destructive technique for probing the local environment of the boron atom. acs.orgnih.gov

Boron-11 is a quadrupolar nucleus, and its NMR signal is sensitive to the symmetry of the electric field gradient (EFG) around it. acs.orgnih.gov This makes ¹¹B ssNMR an excellent tool for distinguishing between the trigonal planar (three-coordinate) geometry of the boronic acid and any potential tetrahedral (four-coordinate) species that might form through self-condensation (forming boroxines) or interaction with other molecules. rsc.orgacs.org

Key parameters obtained from ¹¹B ssNMR spectra include:

Isotropic Chemical Shift (δ_iso): Provides information about the electronic environment and coordination number of the boron atom.

Quadrupolar Coupling Constant (C_Q): Measures the strength of the interaction between the boron nuclear quadrupole moment and the EFG. Its magnitude is highly sensitive to the symmetry of the boron site; trigonal planar boronic acids typically have C_Q values in the range of 2.6-3.3 MHz. acs.orgrsc.org

Chemical Shift Anisotropy (Ω): Describes the orientation dependence of the chemical shift. For boronic acids, the span (Ω) is a characteristic parameter that is influenced by the electronic nature of the substituents on the aromatic ring and the dihedral angle between the boronic acid group and the pyrazine ring. acs.orgnih.gov

By combining experimental ssNMR data with computational density functional theory (DFT) calculations, a detailed picture of the molecular and electronic structure can be developed. nih.govrsc.org This can reveal subtle structural details, such as the nature of hydrogen bonding networks and the precise orientation of the boronic acid functional group relative to the cyanopyrazine ring system. acs.org

Table 2: Typical ¹¹B Solid-State NMR Parameters for Aromatic Boronic Acids

| Parameter | Typical Value Range | Structural Information Provided |

| Isotropic Chemical Shift (δ_iso) | 15 - 30 ppm | Electronic shielding, coordination number |

| Quadrupolar Coupling Constant (C_Q) | 2.6 - 3.3 MHz | Symmetry of the boron environment |

| Asymmetry Parameter (η_Q) | 0.1 - 0.8 | Deviation from axial symmetry |

| Span (Ω) | 10 - 40 ppm | Electronic structure, substituent effects |

| These values are representative for three-coordinate aromatic boronic acids and serve as a baseline for the characterization of this compound. |

Mechanistic Probes and Real-Time Spectroscopic Monitoring of Reactions

Understanding the mechanism of reactions involving this compound is key to controlling selectivity and improving efficiency. The Suzuki-Miyaura reaction, while widely used, has a complex catalytic cycle with several proposed pathways for the critical transmetalation step. sci-hub.st Real-time spectroscopic monitoring allows chemists to "watch" the reaction as it happens, providing invaluable mechanistic insights.

Techniques such as in-situ Raman and infrared (IR) spectroscopy, as well as mass spectrometry, can be integrated directly into reaction vessels (both batch and flow) to track the concentration of reactants, intermediates, and products over time. sci-hub.stnih.gov For example, in a Suzuki-Miyaura coupling, Raman spectroscopy could be used to monitor the disappearance of the C-Br stretching band of an aryl bromide and the appearance of bands associated with the new biaryl product. nih.gov This allows for the determination of reaction kinetics and can help identify rate-limiting steps.

Real-time monitoring can also shed light on side reactions. A common side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. mdpi.com By monitoring the formation of the resulting cyanopyrazine, the conditions that favor this undesired pathway can be identified and avoided. nih.govnih.gov

Mass spectrometry-based techniques, such as Electrospray Ionization (ESI-MS), can be used to directly observe the catalytic species in solution. sci-hub.st This can help identify the active palladium complexes and key intermediates in the catalytic cycle, providing direct evidence to support or refute proposed mechanisms. By understanding the dynamic interplay of all species present in the reaction mixture, a more complete picture of the reaction can be constructed, leading to more rational and effective process optimization. sci-hub.st

Future Research Directions and Emerging Paradigms for Pyrazine Boronic Acids

Development of Novel Catalytic Systems for Efficient Boronylation and Cross-Coupling

The synthesis of pyrazine (B50134) boronic acids and their subsequent use in cross-coupling reactions are cornerstones of modern organic chemistry. tandfonline.comresearchgate.net While palladium-catalyzed reactions are prevalent, the future lies in creating more robust, efficient, and versatile catalytic systems. researchgate.netrsc.org A significant area of development is the design of advanced ligands, such as N-heterocyclic carbenes (NHCs) and specialized phosphines, which can enhance catalyst performance in challenging Suzuki-Miyaura couplings involving complex pyrazine substrates. rsc.orgresearchgate.net These new ligands can improve reaction yields and rates, even with sterically hindered or electronically demanding partners. rsc.org

A paradigm shift towards greater efficiency is the use of direct C-H borylation, which bypasses the need for pre-halogenated pyrazines. escholarship.org Iridium-catalyzed C-H borylation has shown promise, but future work will focus on improving the regioselectivity and activity of these catalysts to make this atom-economical method more widespread. escholarship.orgresearchgate.netmdpi.com

Furthermore, there is a strong push to move beyond precious metals. Catalysts based on earth-abundant metals like nickel, copper, and iron are being investigated as sustainable and cost-effective alternatives to palladium. rsc.orgrsc.orgresearchgate.netmdpi.com These metals can offer different reactivity profiles and may prove superior for specific transformations with pyrazine boronic acids. rsc.orgnih.gov

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts with (5-Cyanopyrazin-2-yl)boronic acid

Creating chiral molecules containing a pyrazine core is crucial for developing new pharmaceuticals and advanced materials with specific optical properties. lifechemicals.commdpi.com Asymmetric synthesis offers a direct path to such enantiomerically pure compounds. iupac.orgresearchgate.net One established strategy involves attaching a chiral auxiliary to the pyrazine, which guides the stereochemical outcome of a reaction before being removed.

A more sophisticated and efficient approach is the use of chiral catalysts for enantioselective cross-coupling reactions. researchgate.netfrontiersin.orgnih.gov For instance, palladium or nickel complexes paired with chiral ligands can catalyze the asymmetric Suzuki-Miyaura coupling of this compound with prochiral partners. beilstein-journals.org The development of new chiral phosphoric acids and ligands that create a well-defined chiral environment around the metal center is a key research focus, aiming to achieve higher levels of stereocontrol. acs.orgsigmaaldrich.com

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic planning. For pyrazine boronic acids, this means developing methods that reduce waste and environmental impact. A major focus is on replacing volatile organic solvents with greener alternatives like water. researchgate.net This requires the development of water-soluble catalysts and ligands to facilitate Suzuki-Miyaura couplings in aqueous environments. rsc.orgineosopen.org

Solvent-free reaction conditions offer another path to sustainability. epo.orgmdpi.comthieme-connect.com Techniques like mechanochemistry (e.g., ball milling) can drive chemical reactions by mechanical force, eliminating the need for bulk solvents. Additionally, creating recyclable catalytic systems, often by immobilizing the catalyst on a solid support like silica, is a critical goal. tandfonline.com This allows for easy catalyst separation and reuse, reducing both waste and cost.

Exploration of Bioorthogonal Ligation Chemistries as Chemical Tools

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with natural biological processes. nih.govacs.orgnih.gov Boronic acids are valuable tools in this field due to their ability to react with diols to form reversible boronate esters, a reaction useful for labeling biomolecules like carbohydrates and glycoproteins. nih.govnih.govnih.gov The this compound can be employed as a chemical probe for such applications.

Another powerful bioorthogonal tool is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene. acs.orgrsc.org The pyrazine core of this compound can be functionalized to include a tetrazine. The unique electronic properties of the cyanopyrazine can influence the reactivity of the attached tetrazine, allowing for fine-tuning of the ligation reaction. acs.org Research has shown that coordination between a substituent on the tetrazine and the boronic acid can significantly accelerate the ligation rate, enabling highly selective and orthogonal labeling in complex biological environments. nih.govacs.org

Unexplored Reactivity Modes and Novel Synthetic Transformations of Cyano-Pyrazine Boronic Acids

While the Suzuki-Miyaura coupling is the most common application, the this compound molecule holds potential for a much wider range of chemical reactions. The cyano group itself is a versatile functional handle that can be transformed into other groups like carboxylic acids (via hydrolysis) or primary amines (via reduction), opening up pathways to a greater diversity of pyrazine derivatives.

The boronic acid moiety can also participate in other types of coupling reactions, such as the Chan-Lam coupling to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. Furthermore, exploring novel catalytic cycles, such as those involving photoredox catalysis, could unlock new reactivity modes. Photoredox catalysis generates radical intermediates under mild conditions, potentially leading to unprecedented bond formations involving the cyanopyrazine scaffold. The development of methods like iron-catalyzed C-H functionalization also presents new, direct ways to build molecular complexity on the pyrazine ring. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.